(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chlorobenzyl)-1H-indol-3-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chlorobenzyl)-1H-indol-3-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole and indole moiety linked by a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chlorobenzyl)-1H-indol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole: Starting with o-phenylenediamine and formic acid, the benzimidazole ring is formed through a cyclization reaction.
Synthesis of Indole Derivative: The indole moiety can be synthesized from aniline and ethyl glyoxylate through a Fischer indole synthesis.
Coupling Reaction: The benzimidazole and indole derivatives are then coupled using a propenenitrile linker under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Electrophilic substitution reactions are common at the benzimidazole and indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or acylated benzimidazole and indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Fluorescent Probes: The compound’s aromatic structure allows it to be used in the design of fluorescent probes for biological imaging.
Medicine
Anticancer Agents: Research suggests potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Antimicrobial Agents: Exhibits antimicrobial activity against various bacterial and fungal strains.
Industry
Material Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action includes:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription.
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and catalysis.
Signal Transduction Pathways: Modulates signaling pathways by interacting with key proteins involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile
- (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile
Uniqueness
- Structural Features : The presence of a 2-chlorobenzyl group distinguishes it from other similar compounds, potentially altering its biological activity and chemical reactivity.
- Biological Activity : The unique substitution pattern may enhance its ability to interact with specific biological targets, making it a more potent inhibitor or activator in various biochemical pathways.
Properties
Molecular Formula |
C25H17ClN4 |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-chlorophenyl)methyl]indol-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C25H17ClN4/c26-21-9-3-1-7-17(21)15-30-16-19(20-8-2-6-12-24(20)30)13-18(14-27)25-28-22-10-4-5-11-23(22)29-25/h1-13,16H,15H2,(H,28,29)/b18-13+ |
InChI Key |
BBZKZJGCIGZZDQ-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C4=NC5=CC=CC=C5N4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5N4)Cl |
Origin of Product |
United States |
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